molecular formula C16H21N3O4S B13506675 Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate

Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B13506675
M. Wt: 351.4 g/mol
InChI Key: GXZNCYBWFGOLLP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyanobenzenesulfonyl group, and a piperazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-cyanobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Triethylamine: Used as a base in substitution reactions.

    CuBr/1,1′-bi-2-naphthol: Catalysts for coupling reactions.

    K3PO4: Base for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions with aryl halides can produce aryl-substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the cyanobenzenesulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 4-(4-cyanophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3

InChI Key

GXZNCYBWFGOLLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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